4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide
Description
This compound features a 1,6-dihydropyridine core substituted with a methoxy group at position 4, a methyl group at position 1, and an oxo group at position 5. The carboxamide moiety at position 3 is further substituted with a pyridin-4-ylmethyl group. The structural uniqueness lies in its electronic and steric profile, influenced by the methoxy donor, the pyridine-containing side chain, and the conjugation of the dihydropyridine ring. These attributes may confer distinct physicochemical and biological properties compared to analogs .
Properties
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-17-9-11(12(20-2)7-13(17)18)14(19)16-8-10-3-5-15-6-4-10/h3-7,9H,8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFHJQWZMMJHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, characterized by its unique structural features, including a methoxy group, a carboxamide group, and a pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 273.29 g/mol. The structural features are crucial for its biological activity as they influence interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₃ |
| Molecular Weight | 273.29 g/mol |
| CAS Number | 2097919-20-3 |
Pharmacological Properties
Research indicates that dihydropyridine derivatives exhibit a variety of pharmacological properties, including:
- Antitumor Activity : Preliminary studies suggest that similar compounds have shown significant cytotoxic effects against various cancer cell lines, such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values in the low micromolar range .
- Enzyme Inhibition : The ability of this compound to form hydrogen bonds due to its functional groups enhances its binding affinity to specific enzymes and receptors, which is critical for its therapeutic potential.
The compound's mechanism of action is likely mediated through its interactions with various biological targets. For instance:
- Receptor Binding : The presence of the methoxy and pyridinyl groups contributes to receptor binding capabilities, potentially influencing signaling pathways involved in tumor progression or other disease states.
- Cell Cycle Modulation : Studies on structurally related compounds indicate that they may induce cell cycle arrest and apoptosis in cancer cells, suggesting similar mechanisms could be explored for this compound .
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of related dihydropyridine derivatives. For example:
- Antitumor Studies : A study evaluating the anti-tumor activity of compounds structurally related to 4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine demonstrated promising results with significant inhibition of cell proliferation in A549 and MCF-7 cell lines .
- Enzyme Inhibition Assays : In vitro assays have shown that compounds with similar structures exhibit potent inhibition of c-Met kinase, a target implicated in various cancers. The IC50 values were reported in the nanomolar range, indicating high potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Compound A : 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS: 701-44-0)
- Core : Same 1,6-dihydropyridine backbone.
- Substituents : Lacks the 4-methoxy group and pyridin-4-ylmethyl side chain.
- Key Differences: Reduced steric bulk and electronic complexity.
Compound B : N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide (CAS: 749894-70-0)
- Core : Pyridazine (two adjacent nitrogen atoms) instead of dihydropyridine.
- Substituents : 4-Methoxyphenyl on carboxamide; methyl at position 1.
- Key Differences : Pyridazine’s electron-deficient nature may enhance metabolic stability but reduce π-π stacking interactions compared to dihydropyridine. The 4-methoxyphenyl group increases hydrophobicity .
Positional Isomers and Ring-System Variants
Compound C : 6-Benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide (Aspernigrin A, revised structure)
- Core : 1,4-dihydropyridine with oxo at position 4 (vs. 6 in the target compound).
- Substituents : Benzyl at position 6.
- Key Differences : The oxo group’s position alters ring tautomerism and hydrogen-bonding capacity. Benzyl vs. pyridinylmethyl substituents may lead to divergent pharmacokinetics (e.g., lipophilicity) .
Compound D : 1-Pentyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide
- Core: Naphthyridine (fused bicyclic system) instead of monocyclic dihydropyridine.
- Substituents : Pentyl chain at position 1.
- The pentyl group increases lipophilicity but may reduce solubility .
Functional Group Replacements
Compound E: N-[(1Z)-(Methoxyimino)Methyl]-6-Oxo-4-Phenoxy-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide (CAS: 338405-13-3)
- Core: Pyridazine with 1-phenyl and 4-phenoxy groups.
- Substituents: Methoxyimino methyl group on carboxamide.
- This could improve target selectivity but limit membrane permeability .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, involving condensation and functionalization steps . However, introducing the pyridin-4-ylmethyl group may require specialized coupling reagents.
- Biological Relevance : Pyridinylmethyl substituents (as in the target compound) are associated with improved solubility compared to purely aromatic or alkyl chains (e.g., Compound D’s pentyl group) .
- Structural Misassignments : Aspernigrin A’s revision (Compound C) underscores the necessity of X-ray crystallography for unambiguous structural confirmation, especially in positional isomers .
Preparation Methods
Synthesis of the Pyridone Core: 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid
Three-Component Reaction via Alkoxyallenes and Nitriles
The pyridone scaffold can be assembled using a three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids. As demonstrated by Lechel and Reissig, lithiated alkoxyallenes react with nitriles and carboxylic acids to form highly substituted pyridin-4-ol derivatives. For this target compound, methoxy and methyl substituents are introduced via tailored starting materials:
- Alkoxyallene component : Methoxy-substituted allenyl lithium.
- Nitrile component : Acetonitrile (to introduce the methyl group at position 1).
- Carboxylic acid : A protected form of 3-carboxylic acid to ensure regioselectivity.
The reaction proceeds in anhydrous tetrahydrofuran (THF) at −78°C, followed by warming to room temperature. Acidic workup yields the pyridin-4-ol intermediate, which is oxidized to the pyridone using manganese dioxide (MnO₂) in dichloromethane.
Key Data:
Alternative Route: Cyclocondensation of β-Ketoesters
A second method involves cyclocondensation of β-ketoesters with urea derivatives. For example, ethyl 3-methoxy-4-methylacetoacetate reacts with methylurea in acetic acid under reflux to form the pyridone ring. This route is less favored due to lower regiocontrol but offers scalability.
Activation of the Carboxylic Acid Intermediate
Formation of the Acid Chloride
The carboxylic acid (4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield the acid chloride.
Key Data:
Use of Coupling Agents
Alternative activation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The carboxylic acid (1 equiv) reacts with EDC (1.2 equiv) and HOBt (1.1 equiv) for 30 minutes at room temperature to form the active ester.
Amidation with Pyridin-4-ylmethylamine
Synthesis of Pyridin-4-ylmethylamine
Pyridin-4-ylmethylamine is prepared via reduction of pyridine-4-carbonitrile using lithium aluminum hydride (LiAlH₄) in dry THF:
$$
\text{NC–C₅H₄N–CH₂–CN} \xrightarrow{\text{LiAlH₄}} \text{H₂N–CH₂–C₅H₄N}
$$
Yield : 75–80%.
Coupling Reaction
The activated acid (1 equiv) reacts with pyridin-4-ylmethylamine (1.2 equiv) in DMF at 0°C → room temperature for 12 hours. Triethylamine (2 equiv) is added to scavenge HCl.
Key Data:
Alternative Methods and Optimization
Challenges and Troubleshooting
Low Amidation Yields
Purification Difficulties
- Cause : Polar byproducts from coupling agents.
- Solution : Employ gradient elution (PE/EtOAc 4:1 → 1:1) with 0.1% acetic acid to suppress tailing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
